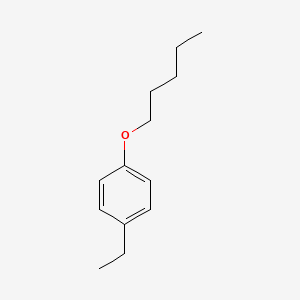
1-Ethyl-4-(pentyloxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-(pentyloxy)benzene (CAS 79887-16-4) is an organic compound with the molecular formula C₁₃H₁₆O and a molecular weight of 188.27 g/mol. Structurally, it consists of a benzene ring substituted with an ethyl group (-C₂H₅) at the 1-position and a pentyloxy group (-O-C₅H₁₁) at the 4-position. This compound is characterized by its hydrophobic alkyl chains, which influence its solubility in organic solvents and reactivity in synthetic applications. It is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-(pentyloxy)benzene can be synthesized through several methods. One common approach involves the alkylation of 4-hydroxybenzene (phenol) with 1-bromopentane in the presence of a base such as potassium carbonate. This reaction forms 4-pentyloxyphenol, which is then subjected to Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst like aluminum chloride to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-(pentyloxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Nitro, sulfo, and halo derivatives.
Scientific Research Applications
1-Ethyl-4-(pentyloxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, fragrances, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-ethyl-4-(pentyloxy)benzene involves its interaction with molecular targets through various pathways. In electrophilic aromatic substitution reactions, the compound’s benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The presence of the ethyl and pentyloxy groups can influence the reactivity and orientation of these reactions.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues of 1-Ethyl-4-(pentyloxy)benzene, highlighting differences in substituents, molecular weights, physical properties, and applications:
Key Differences and Research Findings
Substituent Effects on Reactivity and Solubility
- Alkyl vs. Alkoxy Groups: The pentyloxy group in this compound enhances hydrophobicity compared to methoxy or ethoxy substituents, which are more polar. This makes the compound less soluble in aqueous systems but ideal for reactions in non-polar solvents .
- Ethynyl-Linked Structures : Compounds like 1-Ethyl-4-[(4-hexylphenyl)ethynyl]benzene exhibit extended conjugation due to the ethynyl (-C≡C-) bridge, increasing their utility in optoelectronic materials. The hexyl chain further improves solubility in organic media .
Thermal and Electronic Properties
- Branched vs. Linear Chains : 1-Ethyl-4-isobutylbenzene, with a branched isobutyl group, has a lower boiling point (~250°C) compared to linear-chain analogues due to reduced van der Waals interactions .
- Cyclohexyl Substituents : The trans-4-propylcyclohexyl group in CAS 107949-21-3 introduces stereochemical rigidity, improving thermal stability for liquid crystal applications .
Properties
Molecular Formula |
C13H20O |
|---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
1-ethyl-4-pentoxybenzene |
InChI |
InChI=1S/C13H20O/c1-3-5-6-11-14-13-9-7-12(4-2)8-10-13/h7-10H,3-6,11H2,1-2H3 |
InChI Key |
JUQAIZNMHXANTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















